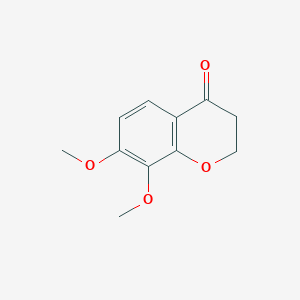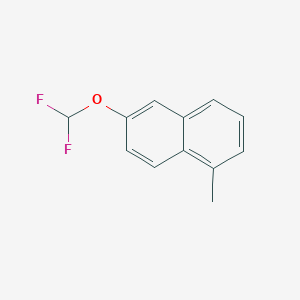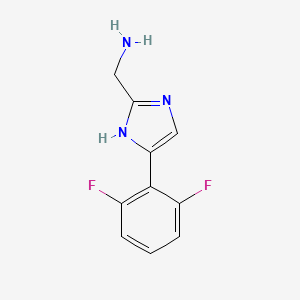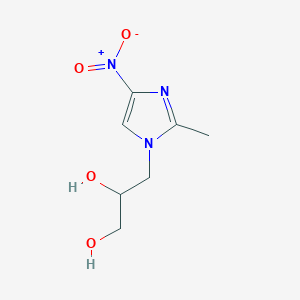
3-(2-methyl-4-nitro-1H-imidazol-1-yl)-1,2-Propanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-methyl-4-nitro-1H-imidazol-1-yl)-1,2-Propanediol is a chemical compound with a molecular formula of C₇H₁₀N₄O₄ It is characterized by the presence of an imidazole ring substituted with a methyl and a nitro group, attached to a propanediol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methyl-4-nitro-1H-imidazol-1-yl)-1,2-Propanediol typically involves the nitration of 2-methylimidazole followed by a reaction with epichlorohydrin. The nitration process requires careful control of temperature and the use of concentrated nitric acid. The subsequent reaction with epichlorohydrin is carried out under basic conditions, often using sodium hydroxide as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(2-methyl-4-nitro-1H-imidazol-1-yl)-1,2-Propanediol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl groups on the propanediol backbone can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, acid chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products Formed
Reduction: 3-(2-methyl-4-amino-1H-imidazol-1-yl)-1,2-Propanediol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(2-methyl-4-nitro-1H-imidazol-1-yl)-1,2-Propanediol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting microbial infections and cancer.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand the interactions of nitroimidazole derivatives with biological systems, including their mechanisms of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-(2-methyl-4-nitro-1H-imidazol-1-yl)-1,2-Propanediol involves its interaction with cellular components. The nitro group can undergo bioreduction in hypoxic conditions, leading to the formation of reactive intermediates that can damage cellular DNA and proteins. This property is particularly useful in targeting hypoxic tumor cells in cancer therapy.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-4-nitro-1H-imidazole
- 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid
- 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile
Uniqueness
3-(2-methyl-4-nitro-1H-imidazol-1-yl)-1,2-Propanediol is unique due to its propanediol backbone, which provides additional functional groups for further chemical modifications. This makes it more versatile in synthetic applications compared to its analogs, which may lack these functional groups.
Properties
Molecular Formula |
C7H11N3O4 |
|---|---|
Molecular Weight |
201.18 g/mol |
IUPAC Name |
3-(2-methyl-4-nitroimidazol-1-yl)propane-1,2-diol |
InChI |
InChI=1S/C7H11N3O4/c1-5-8-7(10(13)14)3-9(5)2-6(12)4-11/h3,6,11-12H,2,4H2,1H3 |
InChI Key |
DKCGGPOLDHYRCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN1CC(CO)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


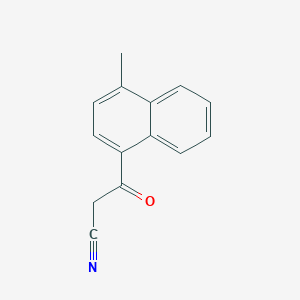
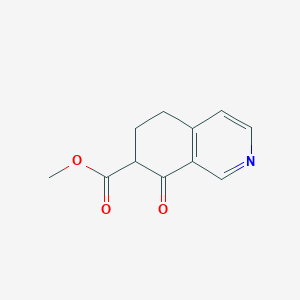


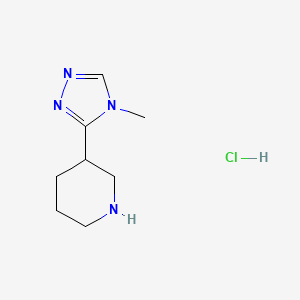

![5H-spiro[furo[3,4-b]pyridine-7,4'-piperidin]-5-one](/img/structure/B11896711.png)
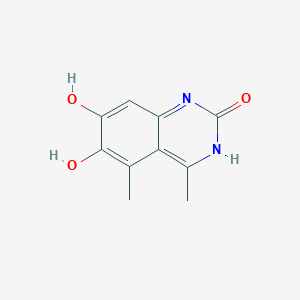
![3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine hydrochloride](/img/structure/B11896725.png)

